molecular formula C9H9Cl2NO2 B1351075 Ethyl 4,6-dichloro-2-methylnicotinate CAS No. 686279-09-4

Ethyl 4,6-dichloro-2-methylnicotinate

Cat. No.: B1351075
CAS No.: 686279-09-4
M. Wt: 234.08 g/mol
InChI Key: LNIMLSAAPISOEC-UHFFFAOYSA-N
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Description

Ethyl 4,6-dichloro-2-methylnicotinate is a chemical compound with the molecular formula C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of two chlorine atoms at the 4 and 6 positions, a methyl group at the 2 position, and an ethyl ester group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Ethyl 4,6-dichloro-2-methylnicotinate can be synthesized through several methods. One common synthetic route involves the esterification of 4,6-dichloro-2-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 4,6-dichloro-2-methylnicotinate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4,6-dichloro-2-methylnicotinate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid derivatives.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or antimicrobial agents, is ongoing.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4,6-dichloro-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the ester group can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biochemical pathways, affecting processes like signal transduction or metabolic regulation .

Comparison with Similar Compounds

Ethyl 4,6-dichloro-2-methylnicotinate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    4,6-Dichloro-2-methylnicotinic acid: The acid form of the compound without the ester group.

    4,6-Dichloro-2-methylnicotinaldehyde: Contains an aldehyde group instead of an ester group.

    Ethyl 2,4-dichloro-6-methyl-3-pyridinecarboxylate: A related compound with different substitution patterns on the pyridine ring.

Properties

IUPAC Name

ethyl 4,6-dichloro-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)8-5(2)12-7(11)4-6(8)10/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIMLSAAPISOEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383039
Record name ETHYL 4,6-DICHLORO-2-METHYLNICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686279-09-4
Record name ETHYL 4,6-DICHLORO-2-METHYLNICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,6-dichloro-2-methylnicotinate
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